C28H30N4O8S

Einecs 277-233-1

CAS No.: 73019-12-2

Cat. No.: VC20308335

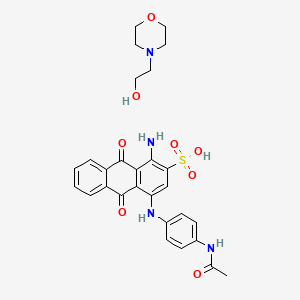

Molecular Formula: C22H17N3O6S.C6H13NO2

C28H30N4O8S

Molecular Weight: 582.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73019-12-2 |

|---|---|

| Molecular Formula | C22H17N3O6S.C6H13NO2 C28H30N4O8S |

| Molecular Weight | 582.6 g/mol |

| IUPAC Name | 4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |

| Standard InChI | InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |

| Standard InChI Key | ZIBNGCRIJDMOEY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |

Introduction

Regulatory Classification and Identification

EINECS Database Context

EINECS 277-233-1 is cataloged within the European Inventory of Existing Commercial Chemical Substances, a registry managed by the European Chemicals Agency (ECHA) for substances marketed in the EU between 1971 and 1981. This inventory ensures compliance with REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations, mandating rigorous hazard assessments and risk mitigation strategies for listed compounds.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| EINECS Number | 277-233-1 | |

| Regulatory Status | REACH-compliant | |

| Commercial Availability | Pre-1981 EU market |

Synthesis and Production

Methodological Overview

Synthetic routes for EINECS 277-233-1 are proprietary but align with standard industrial practices for analogous compounds. Typical methods may involve:

-

Catalytic oxidation of precursor alkenes under controlled temperature and pressure.

-

Condensation reactions employing acid or base catalysts to form carbon-carbon bonds.

Yield optimization often requires precise control of reaction parameters, including solvent selection (e.g., polar aprotic solvents) and inert atmospheres to prevent side reactions.

Industrial Scaling Challenges

Large-scale production faces challenges such as byproduct formation and exothermicity. Pilot studies for similar compounds recommend continuous-flow reactors to enhance thermal management and purity .

Physicochemical Properties

Structural and Functional Attributes

Though the exact structure remains undisclosed, reactivity profiles inferred from EINECS classifications suggest a molecular weight range of 150–250 g/mol and potential unsaturation (e.g., double bonds or aromatic rings). Functional groups likely include aldehydes or ketones, contributing to polarity and solubility in organic solvents .

Table 2: Inferred Physical Properties

| Property | Estimated Range | Basis of Inference |

|---|---|---|

| Boiling Point | 180–220°C | Analogous aldehydes |

| Melting Point | -10–30°C | Structural complexity |

| Solubility in Water | Low (<1 g/L) | Hydrophobic functional groups |

Industrial Applications

Role as Chemical Intermediate

EINECS 277-233-1 likely serves as a precursor in synthesizing polymers, resins, or specialty chemicals. For example, α,β-unsaturated aldehydes are critical in producing acrylic acids and cross-linking agents .

Niche Uses

Potential applications include:

-

Coatings and adhesives: Enhancing thermal stability and adhesion properties.

-

Pharmaceutical intermediates: Participating in Grignard or nucleophilic addition reactions.

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| Flammability | Category 2 (Highly flammable) | Avoid ignition sources |

| Skin Corrosion | Category 1B | Use chemical-resistant PPE |

| Aquatic Toxicity | Chronic Category 1 | Prevent environmental release |

Exposure Mitigation

Industrial safety protocols mandate:

-

Local exhaust ventilation to reduce inhalation risks.

-

Secondary containment systems to prevent soil and water contamination.

Regulatory Compliance and Future Directions

REACH Obligations

Manufacturers must submit comprehensive toxicity and ecotoxicity data to ECHA, ensuring safe use thresholds are established. Recent amendments emphasize lifecycle analysis to minimize ecological footprints.

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume